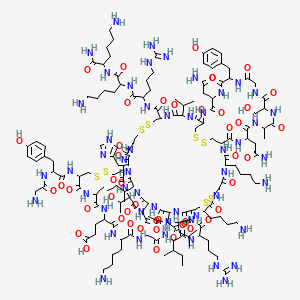
Silica Gel, 35-70 Micron Particles
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silica Gel, 35-70 Micron Particles, is a form of silicon dioxide (SiO₂) that is widely used in various scientific and industrial applications. It is characterized by its high surface area and porous structure, which makes it an excellent adsorbent. This compound is commonly used in chromatography, desiccation, and as a catalyst support due to its ability to adsorb moisture and other substances .
準備方法
Synthetic Routes and Reaction Conditions: Silica Gel can be synthesized through several methods, with the sol-gel process being one of the most common. In this method, tetraethyl orthosilicate (TEOS) is hydrolyzed in the presence of water and a catalyst, typically ammonia, to form a gel. The reaction conditions, such as the concentration of TEOS, water, and ammonia, as well as the temperature and pH, can be adjusted to control the size and porosity of the silica particles .
Industrial Production Methods: On an industrial scale, silica gel is often produced using a spray drying process. In this method, a silica/polymer composite is first prepared via sol-gel reaction. The composite is then spray-dried to form hollow microspheres, which are subsequently calcinated to remove the polymer and create a porous structure .
化学反応の分析
Types of Reactions: Silica Gel primarily undergoes adsorption reactions due to its high surface area and porous structure. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The primary reagent involved in the synthesis of silica gel is tetraethyl orthosilicate (TEOS). The hydrolysis and condensation reactions are typically carried out in an alcohol medium with ammonia as a catalyst .
Major Products: The major product formed from these reactions is silica gel itself, which can be further processed to achieve the desired particle size and porosity .
科学的研究の応用
Silica Gel, 35-70 Micron Particles, has a wide range of applications in scientific research:
作用機序
The primary mechanism by which silica gel exerts its effects is through adsorption. The porous structure and high surface area allow it to adsorb a wide range of substances, including moisture, gases, and organic molecules. This makes it highly effective in applications such as chromatography and desiccation .
類似化合物との比較
Silica Gel 60 (35-70 Micron): Similar in particle size and used for column chromatography.
Silica Gel 60 Angstrom Pore Size (35-70 Micron): Used for column chromatography with a specific pore size.
Uniqueness: Silica Gel, 35-70 Micron Particles, is unique due to its specific particle size range, which makes it particularly effective for certain types of chromatography and adsorption applications. Its high surface area and porosity also contribute to its effectiveness in various scientific and industrial applications .
特性
| { "Design of the Synthesis Pathway": "Silica Gel, 35-70 Micron Particles can be synthesized by a sol-gel method.", "Starting Materials": [ "Tetraethyl orthosilicate (TEOS)", "Ammonium hydroxide (NH4OH)", "Deionized water" ], "Reaction": [ "Mix TEOS and NH4OH in deionized water under stirring.", "Keep the mixture at room temperature for 24 hours to form a gel.", "Dry the gel at 100-120°C for several hours until a solid is obtained.", "Grind the solid to obtain the desired particle size (35-70 microns).", "Activate the silica gel by heating it at 600-700°C for several hours to remove any remaining organic compounds and water." ] } | |
CAS番号 |
112926-00-6 |
分子式 |
SiO₂ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1151396.png)
